N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 298.34 g/mol. This compound belongs to the class of pyrazolo-pyridines, which are known for their diverse biological activities, including anticancer properties and inhibition of various enzymes .
The synthesis of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide typically involves several steps:
The technical details of these reactions often involve optimizing reaction conditions such as temperature, solvent choice, and catalyst presence to maximize yield and selectivity.
The molecular structure of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 298.34 g/mol |
InChI Key | BAGMAEUDRCNTSN-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C |
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide can participate in various chemical reactions:
These reactions are often explored to improve the compound's bioactivity and solubility.
The mechanism of action for N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide primarily involves its interaction with specific biological targets:
The physical and chemical properties of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide include:
Property | Value |
---|---|
Solubility | Moderate (depends on solvent) |
Stability | Stable at room temperature |
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide has several scientific applications:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8